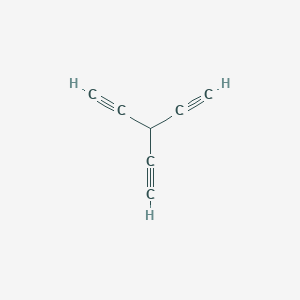
3-Ethynylpenta-1,4-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynylpenta-1,4-diyne is an organic compound belonging to the class of alkynes It is characterized by the presence of two triple bonds and one ethynyl group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynylpenta-1,4-diyne can be achieved through several methods. One common approach involves the reaction of propargyl bromide with sodium acetylide, followed by further reactions to introduce the ethynyl group. Another method includes the use of copper (I) bromide and propargyl tosylate, which allows for a more efficient synthesis with fewer by-products .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of flash vacuum pyrolysis starting from 3-ethynylcycloprop-1-ene at high temperatures (around 550°C) is one such method. This process yields the desired compound along with some side products .
Chemical Reactions Analysis
Types of Reactions
3-Ethynylpenta-1,4-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alkenes or alkanes .
Scientific Research Applications
3-Ethynylpenta-1,4-diyne has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Ethynylpenta-1,4-diyne exerts its effects involves the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects. For example, in anticancer research, the compound can induce DNA damage through the formation of reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-3-ethynylpenta-1,4-diyne
- 3,3-Diethynylpenta-1,4-diyne
- 1-Phenylethanamine
Uniqueness
3-Ethynylpenta-1,4-diyne is unique due to its specific arrangement of triple bonds and the presence of an ethynyl group.
Properties
CAS No. |
155204-50-5 |
|---|---|
Molecular Formula |
C7H4 |
Molecular Weight |
88.11 g/mol |
IUPAC Name |
3-ethynylpenta-1,4-diyne |
InChI |
InChI=1S/C7H4/c1-4-7(5-2)6-3/h1-3,7H |
InChI Key |
BIGDOUUFKONCKO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C#C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[(tert-Butoxycarbonyl)amino]phenyl}prop-2-enoic acid](/img/structure/B14266426.png)
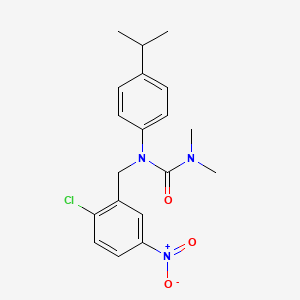
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-ol](/img/structure/B14266436.png)
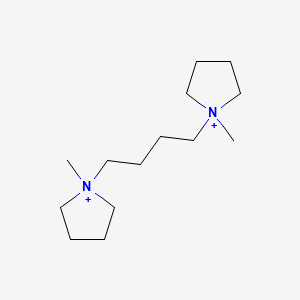
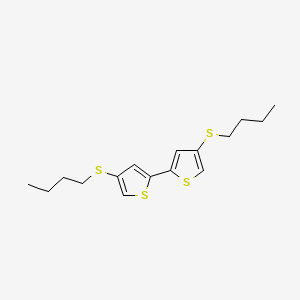

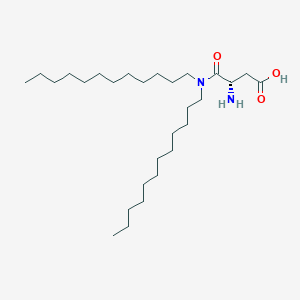
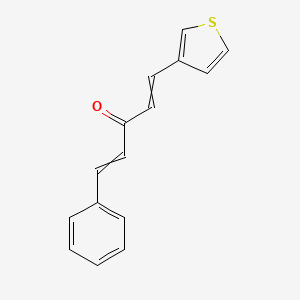
![3-([2,2'-Bipyridin]-4-yl)phenol](/img/structure/B14266480.png)
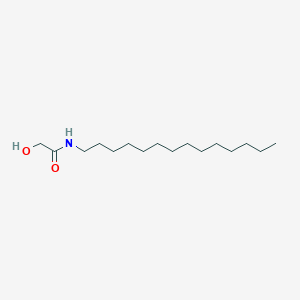
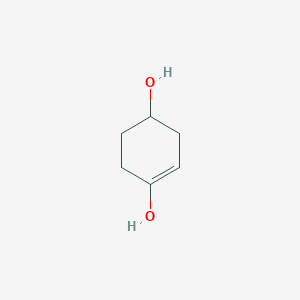
![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)
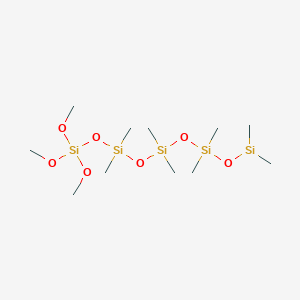
![Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate](/img/structure/B14266500.png)
